3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine
Description
Significance of Imidazopyrimidine Heterocycles in Advanced Organic Synthesis
Imidazopyrimidine derivatives are a class of fused nitrogen-bridged heterocyclic compounds that have garnered considerable attention from synthetic and medicinal chemists. nih.govnih.gov Their structural diversity and the ability to introduce a variety of substituents at different positions make them valuable building blocks in advanced organic synthesis. bio-conferences.org The imidazopyrimidine core is a key structural element in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, antifungal, and anti-inflammatory properties. nih.govnih.gov
The synthesis of imidazopyrimidine derivatives is an active area of research, with numerous methods developed for their preparation. These synthetic strategies often involve condensation reactions, multicomponent reactions, and various cyclization techniques. bio-conferences.orgresearchgate.net The ability to functionalize the imidazopyrimidine scaffold at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive target for the development of new therapeutic agents and functional materials. nih.gov The exploration of novel synthetic routes to access diverse imidazopyrimidine architectures continues to be a key focus in the field of organic chemistry. bio-conferences.org
Rationale for Research into 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine and Related Architectures
The rationale for the focused investigation into "this compound" stems from the strategic incorporation of two key pharmacophoric groups—a bromine atom and a trifluoromethyl group—onto the imidazo[1,2-c]pyrimidine (B1242154) scaffold. This specific combination of substituents is designed to modulate the electronic and steric properties of the molecule, with the aim of enhancing its potential biological activity and utility as a synthetic intermediate.
The presence of a bromine atom at the 3-position of the imidazo[1,2-c]pyrimidine ring offers a versatile handle for further chemical modifications. Halogen atoms, particularly bromine and iodine, are excellent leaving groups in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This synthetic flexibility is highly valuable for the generation of libraries of diverse compounds for structure-activity relationship (SAR) studies in drug discovery.
The imidazo[1,2-c]pyrimidine core itself is a less explored isomer compared to the more common imidazo[1,2-a]pyrimidine (B1208166) scaffold, presenting an opportunity for the discovery of novel chemical entities with unique biological profiles. Research into this specific architecture is driven by the potential for developing new therapeutic agents that may overcome the limitations of existing drugs, such as resistance and off-target effects.
Scope and Objectives of Academic Research on the Compound
The academic research focused on "this compound" and its analogues encompasses several key objectives:
Development of Efficient Synthetic Methodologies: A primary goal is to establish robust and high-yielding synthetic routes to access the target compound and its derivatives. This includes the optimization of reaction conditions and the exploration of novel synthetic strategies for the construction of the imidazo[1,2-c]pyrimidine ring system with the desired substitution pattern.
Exploration of Chemical Reactivity: A thorough investigation of the chemical reactivity of "this compound" is a central objective. This involves studying its behavior in various chemical transformations, particularly focusing on the reactivity of the bromine substituent in cross-coupling reactions to generate a diverse range of derivatives.
Physicochemical Characterization: Detailed characterization of the synthesized compounds is crucial to understand their fundamental properties. This includes the use of various spectroscopic techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography to confirm their structures and elucidate their electronic and steric features.
Investigation of Biological Activity: A significant objective of academic research in this area is to explore the potential biological activities of "this compound" and its derivatives. This often involves screening these compounds against a panel of biological targets, such as enzymes or receptors, to identify potential therapeutic applications. For instance, given the known activities of other imidazopyrimidine derivatives, these compounds might be evaluated for their anticancer, antimicrobial, or anti-inflammatory properties. nih.govekb.eg
The following data table provides a summary of the key chemical identifiers for the subject compound.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₇H₃BrF₃N₃ |
| Molecular Weight | 266.02 g/mol |
| CAS Number | Not available for the [1,2-c] isomer, 375857-65-1 for the [1,2-a] isomer. alchempharmtech.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-2-12-6-1-4(7(9,10)11)13-3-14(5)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYDRRGBPRJDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NC=C2Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 7 Trifluoromethylimidazo 1,2 C Pyrimidine and Analogues
Strategic Approaches to the Imidazo[1,2-c]pyrimidine (B1242154) Core
The construction of the fused imidazo[1,2-c]pyrimidine ring system is the cornerstone of synthesizing the target molecule and its analogues. Several key strategies have been developed to efficiently assemble this bicyclic heterocycle.
Cyclocondensation and Annulation Reactions
Cyclocondensation reactions represent a classical and widely employed method for the synthesis of the imidazo[1,2-c]pyrimidine core. This strategy typically involves the reaction of a substituted 4-aminopyrimidine (B60600) with an α-halocarbonyl compound. Specifically, for the synthesis of the 7-trifluoromethyl variant, the key starting material is 4-amino-6-(trifluoromethyl)pyrimidine.
The general reaction mechanism involves the initial nucleophilic attack of the exocyclic amino group of the pyrimidine (B1678525) onto the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the fused imidazole (B134444) ring. The choice of solvent and base is crucial for the efficiency of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or alcohols often being employed.
| Starting Material 1 | Starting Material 2 | Conditions | Product | Ref. |
| 4-Amino-6-(trifluoromethyl)pyrimidine | α-Bromoacetaldehyde | Reflux in Ethanol (B145695) | 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine (B1322353) | |
| 4-Amino-6-(trifluoromethyl)pyrimidine | Bromoacetone | NaHCO3, DMF | 2-Methyl-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | |
| 4-Amino-6-substituted-pyrimidines | Methyl ketones, Halogens | King Method | Imidazo[1,2-c]pyrimidine derivatives |
Annulation reactions, a broader category that includes cyclocondensation, are also pivotal in forming the imidazo[1,2-c]pyrimidine scaffold. These reactions can involve the formation of one or more rings in a single synthetic operation, often proceeding through a cascade of reactions.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic scaffolds like imidazo[1,2-c]pyrimidines in a single pot. These reactions offer advantages in terms of atom economy, reduced reaction times, and operational simplicity.
A common MCR approach for the synthesis of related imidazo-fused heterocycles involves the condensation of an aminoazine (such as a 4-aminopyrimidine), an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. This approach allows for the introduction of diverse substituents at various positions of the heterocyclic core in a combinatorial fashion. While specific examples for 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine are not extensively documented, the general applicability of MCRs to the synthesis of the core scaffold is well-established.
| Component 1 | Component 2 | Component 3 | Catalyst | Product | Ref. |
| 2-Aminopyrimidine (B69317) | Aldehyde | Isocyanide | Sc(OTf)3 | 3-Aminoimidazo[1,2-a]pyrimidine | |
| 4-Aminopyrimidine derivative | Aldehyde | Isocyanide | Acid catalyst | Imidazo[1,2-c]pyrimidine derivative | |
| 2-Aminopyrimidine | β-Diketone | NBS | Catalyst-free | 3-Aroyl-2-methylimidazo[1,2-a]pyrimidine |
Transition Metal-Catalyzed Cyclization and C-N Coupling
Transition metal catalysis offers a versatile and efficient platform for the synthesis of imidazo[1,2-c]pyrimidines through C-N bond formation and cyclization reactions. Palladium- and copper-based catalytic systems are commonly employed to facilitate these transformations.
One approach involves the intramolecular cross-dehydrogenative coupling (CDC) of appropriately substituted pyrimidine derivatives. For instance, a palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. Copper-catalyzed three-component coupling reactions of an aminopyrimidine, an aldehyde, and a terminal alkyne also provide a direct route to the imidazo-fused scaffold. These methods often proceed under mild reaction conditions and exhibit a broad substrate scope.
Application of Ultrasound and Continuous Flow Systems in Synthesis
Modern synthetic technologies such as ultrasound irradiation and continuous flow systems have been increasingly applied to the synthesis of heterocyclic compounds to enhance reaction rates, improve yields, and facilitate scalability.
Ultrasound-assisted synthesis has been shown to be effective in promoting cyclocondensation reactions for the formation of pyrimidine and fused pyrimidine derivatives. The use of ultrasonic irradiation can lead to shorter reaction times and milder reaction conditions compared to conventional heating methods.
Continuous flow synthesis offers several advantages, including precise control over reaction parameters, enhanced safety, and the potential for automated, multi-step synthesis. The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been successfully demonstrated in continuous flow reactors, suggesting the applicability of this technology to the synthesis of the imidazo[1,2-c]pyrimidine core and its analogues.
Regioselective Introduction of Bromo Substituents
The introduction of a bromine atom at the C3 position of the imidazo[1,2-c]pyrimidine core is a crucial step in the synthesis of the target compound. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution, and the C3 position is generally the most reactive site in imidazo[1,2-a]pyridines and related systems.
Direct Bromination Protocols
Direct bromination of the pre-formed 7-(trifluoromethyl)imidazo[1,2-c]pyrimidine core is the most common and straightforward method for the synthesis of 3-bromo derivatives. Various brominating agents can be employed for this purpose, with N-bromosuccinimide (NBS) being a popular choice due to its ease of handling and selectivity.
The reaction is typically carried out in an inert solvent, such as acetonitrile (B52724) or dichloromethane (B109758), at room temperature or with gentle heating. The regioselectivity of the bromination is high, with the bromine atom being introduced almost exclusively at the C3 position. Other brominating agents like molecular bromine (Br2) can also be used, but may require more careful control of reaction conditions to avoid over-bromination.
| Substrate | Brominating Agent | Conditions | Product | Ref. |
| 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile, rt | 3-Bromo-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | |
| Imidazo[1,2-a]pyridines | N-Bromosuccinimide (NBS) | Dichloromethane, rt | 3-Bromoimidazo[1,2-a]pyridines | |
| Imidazo-heteroarenes | Tetra-n-butylammonium bromide (TBAB) | Electrocatalysis | 3-Bromoimidazo-heteroarenes |
The presence of the electron-withdrawing trifluoromethyl group at the 7-position can influence the reactivity of the heterocyclic core, but the C3 position generally remains the most favorable site for electrophilic attack.
Oxidative Halogenation Methodologies
Oxidative halogenation presents a viable strategy for the introduction of a bromine atom onto the imidazo[1,2-c]pyrimidine nucleus, typically at the electron-rich 3-position. These methods often involve the in situ generation of an electrophilic halogen species that then reacts with the heterocyclic ring.
One prominent method involves the use of an alkali metal halide, such as sodium bromide (NaBr), in the presence of a strong oxidizing agent like potassium persulfate (K₂S₂O₈). This combination has been shown to be effective for the halogenation of related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. The reaction proceeds through the oxidation of the bromide ion to an electrophilic bromine species, which then undergoes electrophilic aromatic substitution with the imidazo[1,2-c]pyrimidine ring. The reaction is typically carried out in an aqueous medium, offering a more environmentally benign approach.
Another approach to oxidative bromination utilizes N-bromosuccinimide (NBS) which can act as both a bromine source and an oxidant, sometimes in the presence of a radical initiator like azobisisobutyronitrile (AIBN). researchgate.netnih.gov While often used for radical brominations, under appropriate conditions, NBS can also effect electrophilic bromination of electron-rich aromatic and heteroaromatic compounds. wikipedia.org For imidazo[1,2-c]pyrimidines, the reaction with NBS is anticipated to proceed regioselectively at the 3-position due to the electronic nature of the ring system. nih.gov
The choice of solvent and reaction conditions is crucial in directing the outcome of oxidative halogenation reactions. Solvents such as acetic acid can facilitate the reaction by enhancing the electrophilicity of the bromine source. researchgate.net The reaction temperature is also a key parameter to control, with milder conditions generally favoring the desired mono-brominated product.
| Reagent System | Oxidant | Halogen Source | Typical Conditions | Ref. |
| K₂S₂O₈ / NaBr | K₂S₂O₈ | NaBr | Aqueous medium | researchgate.net |
| NBS / AIBN | NBS | NBS | Ethyl acetate (B1210297) / Water | researchgate.netnih.gov |
| NBS | - | NBS | DMF | wikipedia.org |
Precursor Functionalization for Bromine Incorporation
The incorporation of bromine onto the imidazo[1,2-c]pyrimidine scaffold is most commonly achieved through electrophilic substitution on a pre-formed 7-trifluoromethylimidazo[1,2-c]pyrimidine precursor. The electronic properties of this precursor dictate the regioselectivity of the bromination. The imidazole moiety of the fused ring system is electron-rich, which activates the C-3 position for electrophilic attack.
The most widely employed reagent for this transformation is N-bromosuccinimide (NBS). wikipedia.org The reaction is typically carried out in an inert solvent, such as acetonitrile or dichloromethane, at room temperature or with gentle heating. The succinimide (B58015) byproduct is easily removed by filtration or aqueous work-up, simplifying the purification of the desired 3-bromo product.
The general reaction is as follows:
Starting Material: 7-trifluoromethylimidazo[1,2-c]pyrimidine
Reagent: N-Bromosuccinimide (NBS)
Solvent: Acetonitrile, Dichloromethane, or similar aprotic solvents.
Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Work-up: The reaction mixture is often quenched with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by extraction and purification by column chromatography.
In some instances, particularly with less reactive substrates, a catalyst such as a Lewis acid may be employed to enhance the electrophilicity of the bromine source, though for the electron-rich imidazo[1,2-c]pyrimidine system, this is often unnecessary. researchgate.net
| Precursor | Brominating Agent | Solvent | Conditions | Product | Ref. |
| 7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 3-Bromo-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | wikipedia.org |
| Imidazo[1,2-a]pyridines (analogous system) | N-Bromosuccinimide (NBS) | Dichloromethane | Room Temperature | 3-Bromo-imidazo[1,2-a]pyridines | nih.gov |
Introduction of Trifluoromethyl Groups
The introduction of a trifluoromethyl (CF₃) group is a key step in the synthesis of the target compound and its analogues. This is often achieved by utilizing building blocks that already contain the CF₃ moiety, or through direct trifluoromethylation of the heterocyclic core.
Utilization of Trifluoromethylated Building Blocks
A common and efficient strategy for introducing a trifluoromethyl group is to start with a pyrimidine ring that is already substituted with this group. nih.gov For the synthesis of 7-trifluoromethylimidazo[1,2-c]pyrimidine, a suitable precursor is 4-amino-6-(trifluoromethyl)pyrimidine. This intermediate can be synthesized through the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate, with a suitable nitrogen-containing reactant.
Once the 4-amino-6-(trifluoromethyl)pyrimidine is obtained, the imidazole ring is constructed through a cyclization reaction. This typically involves reaction with an α-halocarbonyl compound or its equivalent. For instance, reaction with 2-bromoacetaldehyde or its acetal, 2-bromo-1,1-diethoxyethane, followed by acid-catalyzed cyclization, yields the desired 7-trifluoromethylimidazo[1,2-c]pyrimidine core. This method ensures the regioselective placement of the trifluoromethyl group at the 7-position of the final heterocyclic system. nih.gov
| Trifluoromethylated Building Block | Reactant | Intermediate | Cyclization Partner | Final Product | Ref. |
| Ethyl 4,4,4-trifluoroacetoacetate | Amidines/Urea (B33335) | 4-hydroxy-6-(trifluoromethyl)pyrimidine | - | - | |
| 4-Amino-6-(trifluoromethyl)pyrimidine | - | - | 2-Bromo-1,1-diethoxyethane | 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine | nih.gov |
C-H Trifluoromethylation Approaches
Direct C-H trifluoromethylation has emerged as a powerful tool in modern organic synthesis, allowing for the late-stage introduction of trifluoromethyl groups without the need for pre-functionalized starting materials. While specific examples for the imidazo[1,2-c]pyrimidine system are not extensively documented, methodologies developed for related heterocyclic systems like imidazo[1,2-a]pyridines are instructive.
These reactions often employ radical-based mechanisms, utilizing reagents that can generate trifluoromethyl radicals (•CF₃). Common sources of •CF₃ include triflyl chloride (CF₃SO₂Cl), sodium triflinate (CF₃SO₂Na, Langlois' reagent), and Togni's reagents (hypervalent iodine compounds). The reaction is typically initiated by a radical initiator, photoredox catalysis, or transition metal catalysis.
For imidazo[1,2-c]pyrimidines, direct C-H trifluoromethylation would likely target the electron-rich positions of the ring system. However, achieving high regioselectivity can be a challenge, and mixtures of isomers may be obtained. The position of trifluoromethylation would be influenced by the steric and electronic properties of other substituents on the ring.
Specific Reaction Conditions for Trifluoromethyl Group Incorporation
The incorporation of a trifluoromethyl group via the building block approach relies on well-established condensation reactions. The synthesis of the key intermediate, 4-amino-6-(trifluoromethyl)pyrimidine, often begins with the reaction of ethyl 4,4,4-trifluoroacetoacetate with a suitable amidine or urea derivative in the presence of a base such as sodium ethoxide. The resulting pyrimidinone can then be converted to the corresponding 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent amination with ammonia (B1221849) or an ammonia source furnishes the desired 4-amino-6-(trifluoromethyl)pyrimidine.
The subsequent cyclization to form the imidazo[1,2-c]pyrimidine ring system is typically carried out by heating the aminopyrimidine with an α-haloaldehyde or α-haloketone in a solvent such as ethanol or dimethylformamide (DMF). For example, heating 4-amino-6-(trifluoromethyl)pyrimidine with 2-bromo-1,1-diethoxyethane in the presence of a mild base, followed by treatment with acid to effect cyclization and dehydration, yields 7-trifluoromethylimidazo[1,2-c]pyrimidine.
| Reaction Step | Reagents | Solvent | Conditions | Product | Ref. |
| Pyrimidine ring formation | Ethyl 4,4,4-trifluoroacetoacetate, Guanidine | Ethanol | Reflux | 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | |
| Chlorination | POCl₃ | - | Reflux | 4-Chloro-6-(trifluoromethyl)pyrimidine | mdpi.com |
| Amination | NH₃ | Dioxane | Sealed tube, heat | 4-Amino-6-(trifluoromethyl)pyrimidine | mdpi.com |
| Imidazole ring formation | 2-Bromo-1,1-diethoxyethane, NaHCO₃ then H⁺ | Ethanol | Reflux | 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine | nih.gov |
Optimization of Synthetic Pathways and Reaction Conditions
For the synthesis of the 7-trifluoromethylimidazo[1,2-c]pyrimidine precursor, a one-pot reaction from the corresponding aminopyrimidine could be explored, where the initial alkylation and subsequent cyclization occur in a single reaction vessel. Microwave-assisted synthesis is another avenue for optimization, as it can significantly reduce reaction times and improve yields for the formation of imidazo-fused heterocycles. researchgate.net
In the bromination step, optimization involves screening different brominating agents and solvents to maximize the regioselectivity and yield of the 3-bromo isomer. While NBS is highly effective, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) could be investigated as alternatives. The reaction temperature and stoichiometry of the brominating agent are critical parameters to control to avoid over-bromination or side reactions. The use of flow chemistry could also be explored for the bromination step to improve safety, scalability, and control over reaction parameters.
Furthermore, exploring direct C-H functionalization routes, while currently more challenging in terms of selectivity, represents a frontier for optimization. A successful C-H bromination or trifluoromethylation would significantly shorten the synthetic sequence by avoiding the need for pre-functionalized starting materials.
Catalyst Systems and Ligand Effects in Catalytic Reactions
The construction of the imidazo[1,2-c]pyrimidine ring system and its analogues frequently relies on catalytic mediation to enhance reaction rates and yields. A variety of catalysts have been explored, ranging from metal-based systems to simple organic molecules and mineral-supported catalysts.
The traditional and most common approach for synthesizing the related imidazo[1,2-a]pyrimidine (B1208166) core is the Hantzsch-type synthesis, which involves the cyclo-condensation of an α-functionalized carbonyl compound with a 2-aminopyrimidine. nih.gov This reaction is often facilitated by catalysts such as neutral alumina (B75360) (Al₂O₃), potassium iodide (KI), potassium carbonate (K₂CO₃), or p-toluenesulfonic acid (PTSA). nih.gov For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidines has been effectively achieved using basic alumina as a catalyst under microwave irradiation in solvent-free conditions. mdpi.com The amount of alumina catalyst can significantly influence the reaction efficiency, demonstrating the importance of catalyst loading optimization. mdpi.com
Copper-based catalysts have also proven effective. Copper(I) iodide (CuI) has been used for the chalcogenation of imidazopyrimidines, conducted under air, highlighting a potent and environmentally friendly catalytic system that requires no other additives. dergipark.org.tr Another example is the use of Scandium(III) triflate (Sc(OTf)₃) to catalyze the three-component condensation of an aminopyrimidine, an aldehyde, and an isonitrile to yield 3-amino-substituted imidazo[1,2-a]pyrimidines in high yield. researchgate.net
Interestingly, a significant number of synthetic protocols for imidazo[1,2-a]pyrimidines have been developed that proceed efficiently without any catalyst. nih.gov One such method involves a multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide (NBS), and 2-aminopyrimidine in dichloromethane (DCM). nih.gov This catalyst-free approach offers advantages by avoiding metal-based and toxic catalysts, simplifying the work-up procedure. nih.gov Similarly, catalyst-free conditions have been employed in the reaction of 2-aminopyrimidine derivatives with α-bromo/chloroketones at a modest temperature of 60°C, also without the need for a solvent. bio-conferences.org
| Catalyst System | Reactants | Product Class | Key Features |
| Basic Alumina (Al₂O₃) | 2-Aminopyrimidine, 2-Bromoarylketones | 2-Arylimidazo[1,2-a]pyrimidines | Solvent-free, Microwave irradiation mdpi.com |
| Copper(I) Iodide (CuI) | Imidazopyrimidine, Dichalcogenides | 3-Chalcogenated imidazopyrimidines | Environmentally friendly, No additives required dergipark.org.tr |
| Scandium(III) triflate (Sc(OTf)₃) | Aminopyrimidine, Aldehyde, Isonitrile | 3-Amino-substituted imidazo[1,2-a]pyrimidines | Three-component reaction, High yield researchgate.net |
| Ammonium (B1175870) Acetate | 2-Aminobenzimidazole, Aldehydes, Malononitrile | 4-Amino-1,2-dihydrobenzo mdpi.combio-conferences.orgimidazo[1,2-a]pyrimidine-6-carbonitriles | Cheap, Readily available, Green method dergipark.org.tr |
| Acetic Acid | 3-Amino-2-phenylimidazo[1,2-a]pyrimidine, Substituted Aldehydes | Imidazo[1,2-a]pyrimidine Schiff base derivatives | Conventional synthesis, High yields nih.gov |
| None | β-Diketones, N-Bromosuccinimide, 2-Aminopyrimidine | 3-Aroyl-2-methylimidazo[1,2-a]pyrimidines | Multicomponent, Catalyst-free, High yields nih.gov |
| None | α-Bromo/chloroketones, 2-Aminopyrimidines | Imidazo[1,2-a]pyridines | Catalyst-free, Solvent-free bio-conferences.org |
Solvent Selection and Reaction Media Influence
The choice of solvent or reaction medium is a critical parameter that can profoundly impact reaction outcomes, including yield, selectivity, and reaction time. In the synthesis of imidazo[1,2-c]pyrimidine analogues, a range of solvents from polar aprotic to polar protic, as well as non-conventional media, have been utilized.
For the synthesis of 4-amino-1,2-dihydrobenzo mdpi.combio-conferences.orgimidazo[1,2-a]pyrimidine-6-carbonitrile derivatives, ethanol was used as the reaction medium with ammonium acetate as the catalyst, providing an environmentally friendly workup. dergipark.org.tr In other cases, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are employed, for example, in the copper-catalyzed chalcogenation of imidazopyrimidines at elevated temperatures. dergipark.org.tr Dichloromethane (DCM) has been used as a solvent for the catalyst-free, multicomponent synthesis of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines. nih.gov
A significant trend in modern organic synthesis is the move towards solvent-free reactions or the use of greener solvent alternatives. Solventless, or "grindstone chemistry," techniques have been applied to the synthesis of dihydropyrimidinones, a related class of compounds, using catalysts like CuCl₂·2H₂O. rasayanjournal.co.in Reactions performed without a solvent, often in combination with microwave irradiation, can lead to shorter reaction times, simplified work-up procedures, and reduced environmental waste. mdpi.com The synthesis of imidazo[1,2-a]pyrimidines via the reaction of α-bromo/chloroketones with 2-aminopyridines has been successfully achieved without any solvent at 60°C. bio-conferences.org Ionic liquids, often termed "Green Solvents," represent another alternative, having been used in the preparation of precursor pyrimidine derivatives in Biginelli-type reactions. rasayanjournal.co.inijnc.ir
| Solvent/Medium | Reaction Type | Key Influence |
| Ethanol | Three-component condensation | Facilitates reaction using a cheap, available catalyst; allows for an environmentally friendly workup dergipark.org.tr |
| Dimethyl Sulfoxide (DMSO) | Copper-catalyzed chalcogenation | Suitable for reactions at elevated temperatures (110 °C) dergipark.org.tr |
| Dichloromethane (DCM) | Multicomponent regioselective synthesis | Effective medium for catalyst-free synthesis of functionalized imidazo[1,2-a]pyrimidines nih.gov |
| Acetone | Condensation/cyclization | Used in the catalyst-free synthesis of thiazolo[3,2-a]pyrimidines ijnc.ir |
| Solvent-free | Condensation with Al₂O₃ catalyst | Combined with microwave irradiation, leads to high efficiency and adherence to green chemistry principles mdpi.com |
| Ionic Liquids | Biginelli reaction for pyrimidine precursors | Act as "Green Solvents," facilitating the reaction rasayanjournal.co.inijnc.ir |
| Water | Various pyrimidine syntheses | Considered a green solvent, used in some multi-component reactions for related heterocycles eurekaselect.com |
Sustainable and Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is of paramount importance for reducing the environmental footprint of chemical manufacturing. rasayanjournal.co.in Key strategies include the use of safer solvents, energy-efficient methods like microwave irradiation, development of catalyst-free reactions, and the design of multicomponent reactions (MCRs). rasayanjournal.co.ineurekaselect.com
The replacement of hazardous solvents and toxic reagents is a core tenet of green chemistry. rasayanjournal.co.in This has led to the development of solvent-free synthetic protocols, which are often coupled with microwave heating to accelerate reaction rates. mdpi.combio-conferences.org The use of basic alumina as a recyclable, solid-supported catalyst is another example of a greener approach. mdpi.com Furthermore, catalyst-free methodologies directly contribute to sustainability by eliminating the need for, and subsequent removal of, often toxic and expensive metal catalysts. nih.gov The use of readily available and non-toxic catalysts like ammonium acetate also aligns with green chemistry principles. dergipark.org.tr These approaches not only minimize environmental impact but also often lead to financial benefits through reduced reaction times and simplified procedures. rasayanjournal.co.in
Mechanistic Investigations of 3 Bromo 7 Trifluoromethylimidazo 1,2 C Pyrimidine Formation and Transformations
Elucidation of Imidazopyrimidine Ring Cyclization Mechanisms
The formation of the imidazo[1,2-c]pyrimidine (B1242154) ring system is a critical step in the synthesis of the target molecule. While direct mechanistic studies on 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine are not extensively reported, the cyclization mechanisms can be elucidated by examining analogous reactions for the formation of the imidazo[1,2-a]pyrimidine (B1208166) core, which shares a common bicyclic framework. The most common and historically significant method is the Tschitschibabin reaction and its variations. wikipedia.orgwur.nl
A plausible and widely accepted mechanism for the formation of the imidazo[1,2-c]pyrimidine ring involves the condensation of a 4-aminopyrimidine (B60600) derivative with an α-haloketone. In the context of the target molecule, this would likely involve a precursor such as 4-amino-6-trifluoromethylpyrimidine. The reaction is believed to proceed through the following steps:
Nucleophilic Attack: The exocyclic amino group of the 4-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone. This initial step leads to the formation of a tetrahedral intermediate.
Intramolecular Cyclization: Subsequent intramolecular nucleophilic substitution occurs where the endocyclic nitrogen atom of the pyrimidine (B1678525) ring attacks the carbon bearing the halogen, displacing the halide ion and forming the five-membered imidazole (B134444) ring. This cyclization step results in the formation of a bicyclic intermediate.
Dehydration: The final step involves the dehydration of the bicyclic intermediate to yield the aromatic imidazo[1,2-c]pyrimidine core.
Another potential cyclization pathway involves the intramolecular cyclization of N-alkenylated aminopyrimidines. This method typically proceeds via a palladium-catalyzed cross-dehydrogenative coupling, although other transition metals can also be employed. acs.org The proposed mechanism for such a reaction involves the formation of a vinyl palladium intermediate followed by an intramolecular attack of the imine, leading to a six-membered aza cyclic compound that, after reductive elimination of the palladium catalyst, yields the fused imidazo[1,2-a]pyrimidine analogue. acs.org
| Cyclization Method | Key Reactants | Proposed Key Intermediates | Driving Force |
| Tschitschibabin-type Reaction | 4-Aminopyrimidine derivative, α-Haloketone | Tetrahedral adduct, Bicyclic alcohol | Aromatization |
| Intramolecular Cyclization | N-Alkenylated aminopyrimidine | Vinyl palladium species, Aza cyclic compound | Reductive elimination |
Detailed Understanding of Halogenation Pathways
The introduction of a bromine atom at the 3-position of the 7-trifluoromethylimidazo[1,2-c]pyrimidine core is a key functionalization step. The halogenation of electron-rich heterocyclic systems like imidazopyrimidines can proceed through either electrophilic or radical pathways, depending on the reagents and reaction conditions.
Electrophilic Bromination:
Electrophilic aromatic substitution is a common pathway for the halogenation of aromatic and heteroaromatic compounds. lumenlearning.com In this mechanism, a source of electrophilic bromine, such as molecular bromine (Br₂) activated by a Lewis acid or N-bromosuccinimide (NBS) under acidic conditions, is used. nih.govresearchgate.net The electron-rich nature of the imidazo[1,2-c]pyrimidine ring, particularly at the C3 position of the imidazole moiety, makes it susceptible to electrophilic attack. The proposed mechanism involves:
Generation of the Electrophile: The brominating agent generates a positively polarized bromine species (Br⁺ or a Br₂-Lewis acid complex).
Formation of a Sigma Complex: The π-electrons of the imidazo[1,2-c]pyrimidine ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. lumenlearning.com
Deprotonation: A base, which can be the solvent or the counter-ion of the brominating agent, removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring system and yielding the 3-bromo-substituted product.
Free Radical Bromination:
Alternatively, bromination can occur via a free radical mechanism, especially when using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions. masterorganicchemistry.comyoutube.comwikipedia.org This pathway is particularly relevant for allylic and benzylic brominations but can also occur on electron-rich aromatic systems. The mechanism is a chain reaction:
Initiation: The radical initiator decomposes to form free radicals, which then react with NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the C3 position of the imidazo[1,2-c]pyrimidine ring, forming a resonance-stabilized heterocyclic radical and HBr. This radical then reacts with another molecule of NBS (or Br₂ generated in situ) to form the 3-bromo product and a new bromine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
The regioselectivity of the bromination at the C3 position is dictated by the electronic properties of the imidazo[1,2-c]pyrimidine ring system, where the C3 position is the most nucleophilic and also capable of stabilizing a radical intermediate through resonance.
| Halogenation Pathway | Reagents | Key Intermediate | Regioselectivity Driver |
| Electrophilic Substitution | Br₂/Lewis Acid, NBS/Acid | Sigma (Wheland) Complex | Highest electron density at C3 |
| Free Radical Substitution | NBS/Radical Initiator | Resonance-stabilized heterocyclic radical | Stability of the C3 radical |
Mechanisms of Trifluoromethyl Group Introduction
The introduction of a trifluoromethyl (CF₃) group onto the pyrimidine ring at the 7-position is a crucial step in the synthesis of the parent scaffold. The high electronegativity and unique steric and electronic properties of the CF₃ group often impart desirable pharmacological and material properties. researchgate.net There are several mechanistic pathways for trifluoromethylation, including nucleophilic, electrophilic, and radical reactions. Given the nature of aromatic trifluoromethylation, radical pathways are most commonly employed.
Photoredox-Catalyzed Radical Trifluoromethylation:
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-CF₃ bonds under mild conditions. nih.govnih.govrsc.orgglobethesis.com A plausible mechanism for the trifluoromethylation of a suitable 7-substituted pyrimidine precursor (e.g., a 7-halo or 7-boryl pyrimidine) involves the following steps:
Excitation of the Photocatalyst: A photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state.
Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with a trifluoromethyl source, such as triflyl chloride (CF₃SO₂Cl) or Togni's reagent, to generate a trifluoromethyl radical (•CF₃).
Radical Addition: The highly electrophilic •CF₃ radical adds to the aromatic pyrimidine ring of a suitable precursor.
Rearomatization: The resulting radical intermediate is then oxidized by the photocatalyst in its oxidized state to a cation, which subsequently loses a proton or another leaving group to afford the 7-trifluoromethylpyrimidine product and regenerate the ground-state photocatalyst.
Copper-Mediated Radical Trifluoromethylation:
Copper-mediated or -catalyzed trifluoromethylation reactions are also widely used. beilstein-journals.orgnih.govdntb.gov.uanih.govresearchgate.net These reactions often employ a nucleophilic trifluoromethyl source, such as TMSCF₃ (Ruppert-Prakash reagent), in the presence of a copper salt and an oxidant. A proposed mechanism involves:
Formation of a Cu-CF₃ Species: The copper salt reacts with the trifluoromethyl source to generate a copper(I)-CF₃ or a higher-valent copper-CF₃ species.
Oxidative Addition/Radical Pathway: This copper-CF₃ species can then react with a 7-halopyrimidine precursor. The exact mechanism can vary, but it is often proposed to involve either an oxidative addition/reductive elimination cycle or a single-electron transfer process that generates a trifluoromethyl radical, which then participates in the reaction.
| Trifluoromethylation Method | Key Reagents | Active Trifluoromethylating Species | Reaction Conditions |
| Photoredox Catalysis | Photocatalyst, CF₃ Source (e.g., Togni's reagent) | Trifluoromethyl radical (•CF₃) | Visible light, room temperature |
| Copper-Mediated Reaction | Copper salt, CF₃ Source (e.g., TMSCF₃), Oxidant | Copper-CF₃ complex or •CF₃ | Elevated temperatures |
Cascade and Tandem Reaction Mechanisms
Cascade and tandem reactions offer an efficient approach to the synthesis of complex molecules like this compound from simple starting materials in a single pot, thereby increasing atom economy and reducing waste. acs.orgrsc.orgrsc.orgresearchgate.net While a specific cascade synthesis for the target molecule is not explicitly detailed in the literature, plausible tandem reaction sequences can be proposed based on known methodologies for constructing similar heterocyclic systems.
A potential tandem reaction could involve a Michael addition followed by an intramolecular cyclization. For instance, a 4-amino-6-trifluoromethylpyrimidine could react with an α,β-unsaturated carbonyl compound bearing a leaving group at the α-position. The proposed mechanism would be:
Michael Addition: The exocyclic amino group of the pyrimidine derivative would undergo a conjugate addition to the α,β-unsaturated system.
Intramolecular Cyclization and Elimination: The resulting enolate or a tautomeric enamine intermediate could then undergo an intramolecular nucleophilic attack, with one of the pyrimidine ring nitrogens displacing the leaving group to form the fused imidazole ring.
Aromatization: A final elimination or oxidation step would lead to the aromatic imidazo[1,2-c]pyrimidine core.
Another possibility is a tandem [8π + 2π] cycloaddition followed by a dehydrogenation reaction, which has been computationally and experimentally studied for the reaction of benzynes with imidazo[1,2-a]pyridines and pyrimidines. This type of reaction could potentially be adapted for the synthesis of the core structure.
The subsequent bromination and trifluoromethylation could also be envisioned as part of a one-pot or sequential addition process, although controlling the regioselectivity of multiple functionalizations in a single pot would be a significant synthetic challenge.
Intermediate Identification and Characterization in Reaction Pathways
The identification and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. researchgate.netipb.ptnih.govresearchgate.netacs.org In the synthesis of imidazo[1,2-c]pyrimidines, intermediates are often transient and present in low concentrations, making their isolation and characterization challenging. However, modern analytical techniques can provide valuable insights.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR techniques (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) are powerful tools for characterizing the structure of isolated intermediates or, in some cases, for observing them in situ in the reaction mixture. researchgate.netipb.ptnih.govresearchgate.netacs.org For example, the formation of the initial adduct between the aminopyrimidine and the α-haloketone could potentially be observed by monitoring the reaction mixture by NMR at low temperatures.
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify the mass of charged intermediates in the reaction mixture. nih.govacs.org This is particularly useful for identifying protonated intermediates or species involved in catalytic cycles.
Isolation and Crystallography:
In some cases, it may be possible to isolate stable intermediates by carefully controlling the reaction conditions (e.g., low temperature, short reaction times) and using rapid purification techniques like flash chromatography. If a crystalline intermediate can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation. For instance, in related pyrimidine cyclization reactions, intermediates have been successfully isolated and their structures determined by X-ray crystallography. maynoothuniversity.ie
For the synthesis of this compound, key potential intermediates that could be targeted for identification include:
The initial adduct formed between the 4-amino-6-trifluoromethylpyrimidine and the brominating agent or the α-haloketone precursor.
The non-aromatized, bicyclic intermediate formed after the initial cyclization but before dehydration.
In radical reactions, the detection of radical intermediates can be attempted using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, often in conjunction with spin trapping.
While the direct characterization of intermediates for the specific synthesis of this compound is not well-documented, the application of these advanced analytical methods to analogous reaction systems provides a strong basis for understanding the likely intermediates in its formation and transformation pathways.
Chemical Reactivity and Derivatization of 3 Bromo 7 Trifluoromethylimidazo 1,2 C Pyrimidine
Transformations Involving the Bromo Substituent
The carbon-bromine bond at the C-3 position of the imidazo[1,2-c]pyrimidine (B1242154) ring is the most synthetically versatile site on the molecule. Aryl bromides are common and effective substrates in a wide array of transition metal-catalyzed cross-coupling reactions and are also susceptible to nucleophilic substitution under certain conditions. illinois.edu
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Although specific examples involving 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine are not extensively detailed in peer-reviewed literature, its structure is well-suited for these transformations, and it is commercially available as a building block for such synthetic applications. guidechem.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. illinois.edu The reaction of this compound with various aryl or heteroaryl boronic acids would be expected to yield 3-aryl- or 3-heteroaryl-7-trifluoromethylimidazo[1,2-c]pyrimidine derivatives. This method is widely used due to its tolerance of a broad range of functional groups and the relative stability of the boronic acid reagents. nih.gov While studies on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold demonstrate successful Suzuki-Miyaura couplings at the 3-bromo position, specific conditions and yields for the imidazo[1,2-c]pyrimidine title compound are not publicly documented. nih.govrsc.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. soton.ac.uk This reaction would enable the introduction of an alkynyl moiety at the C-3 position of the imidazo[1,2-c]pyrimidine core. Such transformations have been successfully applied to other bromo-substituted nitrogen heterocycles, such as imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines, to generate novel alkynylated products. researchgate.netresearchgate.net
Ullman Coupling: The classic Ullman reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound. Modern variations, often referred to as Ullman-type reactions, are used more broadly to form C-N, C-O, and C-S bonds by coupling an aryl halide with an amine, alcohol, or thiol. This presents a potential pathway for introducing nitrogen, oxygen, or sulfur nucleophiles at the C-3 position.
The table below illustrates the potential products from these key cross-coupling reactions.
| Reaction Type | Coupling Partner | Potential Product Structure |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 3-Aryl-7-trifluoromethylimidazo[1,2-c]pyrimidine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-Alkynyl-7-trifluoromethylimidazo[1,2-c]pyrimidine |
| Ullman-type (Buchwald-Hartwig) | Amine (R₂NH) | 3-(Dialkyl/Aryl)amino-7-trifluoromethylimidazo[1,2-c]pyrimidine |
This table represents theoretical transformations based on established chemical reactions.
Direct displacement of the bromo substituent by a nucleophile (Nucleophilic Aromatic Substitution, SNAr) is another potential transformation. The imidazo[1,2-c]pyrimidine ring is an electron-deficient system, and this deficiency is further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. This electronic property makes the ring more susceptible to attack by nucleophiles. However, SNAr reactions on bromo-substituted heterocycles often require forcing conditions (high temperatures) or further activation, unless a strongly activating group is present ortho or para to the leaving group. There are no specific published studies detailing the nucleophilic displacement of bromine on this compound.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is known for its high stability and general inertness to common chemical reagents. Its primary role in the molecule is electronic; it is a powerful electron-withdrawing group that influences the reactivity of the entire heterocyclic system, as noted in its potential to activate the ring for nucleophilic attack. Direct chemical transformations of the CF₃ group itself are challenging and typically require harsh conditions or specialized reagents that are not commonly employed in standard derivatization efforts. No specific research detailing the chemical transformation of the trifluoromethyl group on the imidazo[1,2-c]pyrimidine core has been reported.
Functionalization of the Imidazo[1,2-c]pyrimidine Core
Beyond reactions at the bromo and trifluoromethyl substituents, derivatization can also be achieved by targeting the core heterocyclic ring system.
Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic cores without pre-installed functional groups. For the this compound scaffold, potential sites for C-H functionalization exist at the C-2 and C-5 positions. While extensive research has been conducted on the C-H functionalization of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold, which is typically most reactive at the C-3 position, similar studies on the imidazo[1,2-c]pyrimidine ring system are not present in the literature. nih.govrsc.orgresearchgate.net Therefore, the regioselectivity and feasibility of C-H functionalization on this specific core remain an area for future investigation.
The chemical reactivity inherent to this compound makes it a valuable intermediate for generating a library of novel analogs. The primary and most predictable route for derivatization involves leveraging the C-3 bromo substituent for various cross-coupling reactions. This approach allows for the systematic introduction of a wide range of aryl, heteroaryl, alkynyl, and amino groups, enabling the exploration of structure-activity relationships in drug discovery programs. While many suppliers offer this compound as a building block for synthesis, specific examples of derivatives prepared from this starting material are primarily found in patent literature rather than peer-reviewed scientific journals, indicating its use in proprietary research. guidechem.com The synthesis of diverse imidazo[1,2-a]pyrimidine (B1208166) derivatives has been reported, but these routes often build the heterocyclic core from different precursors rather than modifying a pre-existing bromo-substituted framework. jst.go.jpbeilstein-journals.org
Despite a comprehensive search for scientific literature, no specific research articles detailing the regioselectivity and stereoselectivity in derivatization reactions of this compound were found. The available information focuses on related, but structurally distinct, heterocyclic systems.
The reactivity of the imidazo[1,2-c]pyrimidine core is influenced by the electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom, which is a common site for cross-coupling reactions. However, without specific studies on this compound, any discussion on regioselectivity and stereoselectivity would be speculative.
Research on analogous compounds, such as 3-bromo-7-chloroimidazo[1,2-c]pyrimidine, has been noted in chemical supplier databases, indicating its use as a building block in synthesis. This suggests that the 3-bromo position is likely a key site for derivatization, a common feature for halogenated imidazopyrimidines.
In the broader context of similar heterocyclic systems, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are frequently employed to introduce new carbon-carbon bonds at the halogenated position. The regioselectivity of these reactions is typically high, with the substitution occurring specifically at the carbon bearing the bromine atom. For instance, studies on other imidazo-fused pyrimidines demonstrate that the C-3 position is a primary site for such functionalization.
Stereoselectivity would become a relevant consideration if the derivatization process introduces a chiral center. For example, in a Heck coupling with a prochiral alkene, the facial selectivity of the addition would determine the stereochemical outcome. Similarly, the introduction of a chiral substituent via a cross-coupling reaction would lead to a racemic or diastereomeric mixture, unless a chiral catalyst or auxiliary is employed to control the stereochemistry.
Without experimental data on this compound, a detailed analysis of the factors governing regioselectivity (e.g., electronic effects of the trifluoromethyl group on the different positions of the pyrimidine (B1678525) ring) and stereoselectivity remains unfeasible. Further empirical studies are required to elucidate the specific reaction pathways and stereochemical outcomes for the derivatization of this particular compound.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics. For a molecule like 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine, methods like Density Functional Theory (DFT) are commonly employed.
DFT calculations can provide a wealth of information about the electronic structure. Key parameters that are typically calculated include the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
Another important aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.
For illustrative purposes, a hypothetical table of calculated electronic properties for this compound, based on typical values for similar heterocyclic compounds, is presented below.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through specific quantum chemical calculations for this compound.
Prediction of Reactivity and Reaction Mechanisms
Computational methods are powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By analyzing the electronic structure and employing conceptual DFT, various reactivity descriptors can be calculated. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attack.
Fukui functions are one such set of descriptors that indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most reactive sites for nucleophilic and electrophilic attack. For instance, in the case of this compound, these calculations could predict the relative reactivity of the different carbon and nitrogen atoms in the ring system.
Conformational Analysis of the Imidazopyrimidine System
Computational methods, such as potential energy surface (PES) scans, can be used to explore the conformational landscape of a molecule. By systematically rotating specific bonds and calculating the corresponding energy, the most stable conformers can be identified. These studies are crucial for understanding how the molecule might fit into the active site of a biological target, such as an enzyme or a receptor.
Molecular Modeling of Interactions (e.g., with reagents, catalysts)
Molecular modeling encompasses a range of computational techniques used to simulate the interactions between molecules. In the context of this compound, this could involve modeling its interaction with reagents, catalysts, or biological macromolecules.
Molecular Docking: This technique is widely used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. If this compound were being investigated as a potential drug candidate, molecular docking could be used to predict how it would bind to its target protein. The results of docking studies are often presented as a binding score, which is an estimate of the binding free energy.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule and its environment (e.g., solvent, a protein) behave over time. This can provide insights into the stability of a ligand-protein complex, the role of solvent molecules in binding, and conformational changes that may occur upon binding.
To illustrate the type of data generated from molecular docking, a hypothetical table is provided below, showing the predicted binding affinities of this compound with a hypothetical protein target.
| Protein Target | Hypothetical Binding Affinity (kcal/mol) | Potential Interaction Type |
| Kinase A | -8.5 | Hydrogen bonding, hydrophobic interactions |
| Protease B | -7.2 | Halogen bonding, pi-stacking |
| Receptor C | -9.1 | Electrostatic interactions, van der Waals forces |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined through specific molecular docking and experimental studies.
Role As a Synthetic Building Block in Complex Molecular Architectures
Design Principles for Scaffold Elaboration
The design principles for elaborating the 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine scaffold revolve around the strategic use of the C3-bromo substituent as a synthetic handle for introducing molecular diversity. The key to its utility lies in its susceptibility to a range of palladium-catalyzed cross-coupling reactions.
The core design strategy involves leveraging the C-Br bond for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the imidazopyrimidine ring system, further enhanced by the trifluoromethyl group, can influence the reactivity of the C-Br bond, making it amenable to oxidative addition in catalytic cycles.
A common approach for scaffold elaboration is the sequential functionalization at different positions of the heterocyclic core. For instance, in the related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a two-point diversification strategy has been successfully employed. This involves an initial SNAr-type reaction at the C5 position, followed by a Suzuki-Miyaura cross-coupling reaction at the C3-bromo position. This orthogonal reactivity allows for the controlled and stepwise introduction of different substituents, leading to a diverse library of compounds from a common intermediate.
Key design principles include:
Orthogonal Reactivity: Utilizing reaction conditions that selectively target one reactive site over another.
Convergent Synthesis: Combining complex fragments at a late stage to maximize efficiency.
Diversity-Oriented Synthesis: Employing a common scaffold to generate a wide range of structurally diverse molecules.
Application in the Construction of Advanced Heterocyclic Systems
The 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine scaffold serves as a crucial starting material for the synthesis of more complex, advanced heterocyclic systems. These systems often feature multiple fused rings or intricate substitution patterns, which are desirable in the quest for novel therapeutic agents and functional materials.
One prominent application is in the synthesis of biaryl and heteroaryl substituted imidazopyrimidines through Suzuki-Miyaura cross-coupling reactions. By reacting the bromo-substituted scaffold with a variety of aryl and heteroaryl boronic acids, a diverse array of substituted products can be obtained. This methodology has been effectively demonstrated with the analogous 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, leading to the synthesis of 3,5-diarylated derivatives. nih.govrsc.org This approach is valuable for exploring the structure-activity relationships of potential drug candidates.
Furthermore, the scaffold can be utilized in cascade reactions to construct fused polycyclic systems. For example, a palladium-catalyzed cascade reaction involving an imination, a Buchwald-Hartwig cross-coupling, and a cycloaddition has been used to synthesize pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. This highlights the potential of using the bromo-functionalized heterocycle as a key component in multi-step, one-pot syntheses of complex heterocyclic frameworks.
Strategies for Diversity-Oriented Synthesis Utilizing the Compound
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate a collection of structurally diverse small molecules from a common starting material. The 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine scaffold is an excellent substrate for DOS strategies due to the presence of the reactive bromine handle.
A key strategy involves a divergent synthetic approach where the common bromo-intermediate is subjected to a variety of coupling partners and reaction conditions to generate a library of distinct products. This can be achieved by employing a range of palladium-catalyzed cross-coupling reactions.
For example, a DOS library can be constructed by reacting the 3-bromo scaffold with:
A diverse set of boronic acids via the Suzuki-Miyaura coupling to introduce a wide range of aryl and heteroaryl substituents.
Various amines through the Buchwald-Hartwig amination to generate a library of amino-substituted derivatives.
Terminal alkynes using the Sonogashira coupling to introduce alkynyl moieties, which can be further functionalized.
An exemplary DOS approach has been demonstrated with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. nih.gov In this work, the scaffold was first functionalized at the C5 position via an SNAr reaction with various amines and thiols. Subsequently, the C3-bromo position was subjected to Suzuki-Miyaura coupling with a range of boronic acids. This two-dimensional diversification strategy allows for the rapid generation of a large and diverse library of molecules for biological screening.
Future Research Directions and Challenges
Development of Novel and More Efficient Synthetic Routes
The construction of the imidazo[1,2-c]pyrimidine (B1242154) core traditionally relies on established methods, such as the condensation of 4-aminopyrimidines with α-halocarbonyl compounds. maynoothuniversity.ie While effective, these multi-step procedures can be inefficient. Future research will undoubtedly focus on developing more streamlined, efficient, and environmentally benign synthetic strategies.
Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the target scaffold can drastically improve efficiency by reducing the number of synthetic steps and purification processes. jst.go.jp
C-H Functionalization: Direct C-H activation and functionalization of a simpler imidazo[1,2-c]pyrimidine core to introduce the bromo and trifluoromethyl groups represents a highly atom-economical approach. rsc.org This strategy avoids the need for pre-functionalized starting materials.
Novel Catalysis: The exploration of advanced catalytic systems, such as gold nanoparticles, has already shown promise in the synthesis of related imidazo[1,2-a]pyrimidines, offering high yields under green conditions. mdpi.com Applying similar nanocatalysts or novel organometallic catalysts could lead to milder reaction conditions and improved yields for 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine.
| Approach | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Traditional Linear Synthesis | Stepwise construction and functionalization of the heterocyclic core. | Well-established and reliable. | Often lengthy, lower overall yield, more waste. |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more simple precursors. | High efficiency, reduced steps, molecular diversity. | Requires extensive optimization to find suitable reaction conditions. |
| Late-Stage C-H Functionalization | Direct introduction of substituents onto the pre-formed core. | High atom economy, access to novel derivatives. | Achieving high regioselectivity can be difficult. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by the bromine atom, which is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). However, the full reactive potential of the scaffold is yet to be unlocked.
Future investigations should target:
Complex Transformations: Research into the reactivity of similar halogenated azolopyrimidines with organolithium reagents has revealed unexpected transformations and skeletal rearrangements. researchgate.net A systematic study of this compound with strong bases and nucleophiles could uncover novel reaction pathways.
Selective C-H Functionalization: Beyond the C3-bromo position, the other C-H bonds on the heterocyclic core could be targeted for functionalization. rsc.orgnih.gov The electron-withdrawing trifluoromethyl group significantly influences the electron density of the ring system, and exploring how it directs radical, electrophilic, or metal-catalyzed C-H activation is a crucial research avenue. rsc.org
Photocatalysis: Visible-light photocatalysis offers a powerful tool for forging new bonds under mild conditions. Exploring photoredox-catalyzed reactions could enable previously inaccessible transformations and functionalizations of the imidazo[1,2-c]pyrimidine core.
Advancements in Asymmetric Synthesis
The development of chiral derivatives of bioactive scaffolds is a cornerstone of modern drug discovery. Currently, the asymmetric synthesis of imidazo[1,2-c]pyrimidines is an underexplored area. Future research should aim to establish methodologies for introducing chirality.
Promising strategies include:
Catalytic Asymmetric Reactions: Developing reactions that functionalize the core with a substituent bearing a new stereocenter, using a chiral catalyst to control the stereochemical outcome.
Atroposelective Synthesis: In a groundbreaking development for the related imidazo[1,2-a]pyridine (B132010) system, an asymmetric multicomponent reaction using a chiral phosphoric acid catalyst was developed to synthesize axially chiral atropisomers. nih.gov This approach involves creating steric hindrance around a rotatable bond to lock the molecule into a specific, non-planar conformation. Applying this concept to this compound by introducing a bulky group via cross-coupling at the C3-position could yield novel, chiral molecules with unique three-dimensional structures.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate drug discovery and process development, modern synthesis is increasingly moving towards automation and continuous manufacturing. Integrating the synthesis of this compound into these platforms presents a significant opportunity.
The key advantages of flow chemistry include:
Enhanced Safety and Control: Continuous flow reactors allow for precise control over reaction parameters like temperature and pressure, which is particularly beneficial for highly exothermic or hazardous reactions.
Scalability: Reactions developed on a small scale in a flow reactor can often be scaled up more reliably than traditional batch processes.
Automated Library Synthesis: Flow chemistry platforms can be coupled with automated systems to rapidly synthesize a library of derivatives by sequentially introducing different building blocks, accelerating the structure-activity relationship (SAR) studies crucial for medicinal chemistry.
The challenge lies in translating and optimizing the often complex, heterogeneous reactions used for heterocycle synthesis into a continuous flow setup.
Sophisticated Computational Predictions for Directed Synthesis
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding experimental work and reducing trial-and-error in the laboratory. For the imidazo[1,2-c]pyrimidine system, computational methods are becoming indispensable.
Future applications include:
Reactivity Prediction: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP). researchgate.netnih.gov These calculations can predict the most likely sites for electrophilic, nucleophilic, or radical attack, guiding the design of selective C-H functionalization reactions. researchgate.netnih.gov
Mechanism Elucidation: When unexpected reaction products are observed, computational modeling can be used to explore different potential reaction pathways and transition states, providing a deeper understanding of the underlying mechanism. beilstein-journals.org
Virtual Screening and Design: In drug discovery, computational docking can predict how different derivatives of the core scaffold will bind to a biological target. This allows for the in silico design and prioritization of new molecules with enhanced activity before committing to their chemical synthesis. nih.gov
| Computational Method | Application | Guiding Principle |
|---|---|---|
| Density Functional Theory (DFT) | Predicting sites of reactivity (e.g., for C-H functionalization). | Calculates electron density and orbital energies to identify reactive centers. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifying regions susceptible to nucleophilic or electrophilic attack. | Maps the electrostatic potential onto the molecule's surface. nih.gov |
| Transition State Calculation | Elucidating complex reaction mechanisms. | Determines the energy barriers for different potential reaction pathways. |
| Molecular Docking | Designing new derivatives for specific biological targets. | Predicts the binding mode and affinity of a molecule to a protein active site. nih.gov |
Q & A
Synthesis Strategies for 3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine
Q: What are the most efficient synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity? A: The compound can be synthesized via cyclocondensation reactions or halogenation of precursor imidazo[1,2-c]pyrimidine scaffolds. Flow chemistry methods (e.g., telescoped continuous flow processes) enhance efficiency by minimizing intermediate isolation and controlling reaction kinetics. For example, flow synthesis of ethyl isocyanoacetate enables in situ generation of intermediates, achieving >85% yield with >95% purity (via ¹H-NMR) . Halogenation at the C3 position requires careful optimization of bromine equivalents and temperature to avoid over-substitution. Single-crystal X-ray diffraction is critical for confirming regiochemistry, as NMR alone may be insufficient .
Regioselectivity in Functionalization Reactions
Q: How can researchers predict and control regioselectivity during functionalization of the imidazo[1,2-c]pyrimidine core, particularly at C3 vs. C5/C7 positions? A: Regioselectivity is influenced by electronic effects and steric hindrance. DFT studies reveal that the C7 position (pyrrole moiety) is kinetically favored due to enhanced electron delocalization, while C5 substitution yields thermodynamically stable products . For bromination at C3, directing groups (e.g., trifluoromethyl) enhance electrophilic substitution. Experimental validation via X-ray crystallography is essential, as NMR data may not resolve positional isomers .
Analytical Techniques for Structural Confirmation
Q: What advanced analytical methods are recommended to resolve ambiguities in structural characterization of substituted imidazo[1,2-c]pyrimidines? A: Beyond standard ¹H/¹³C-NMR, high-resolution mass spectrometry (HRMS) and X-ray crystallography are indispensable for confirming regiochemistry and substituent orientation. For chiral derivatives, capillary electrophoresis (CE) with chiral selectors enables enantiomeric resolution, achieving quantification limits (LOQ) <10 ng/mL in biological matrices . Thermal stability assessments via differential scanning calorimetry (DSC) are advised for compounds prone to decomposition above 50°C .
Biological Activity Profiling
Q: How should researchers design in vitro assays to evaluate the pharmacological potential of this compound derivatives? A: Prioritize radioligand binding assays for target validation (e.g., 5-HT1A receptors, SERT) using tissues or transfected cell lines. For kinase inhibition, enzymatic IC50 profiling against panels like FAK (focal adhesion kinase) is critical, with IC50 values in the 10⁻⁸–10⁻⁹ M range indicating high potency . Metabolic stability studies in liver microsomes and plasma protein binding assays are recommended for lead optimization .
Computational Modeling for Reactivity Prediction
Q: How can DFT calculations guide the design of novel derivatives with tailored electronic properties? A: DFT studies predict nucleophilic/electrophilic sites by analyzing frontier molecular orbitals (FMOs) and Fukui indices. For example, trifluoromethyl groups at C7 increase electron-withdrawing effects, directing electrophilic attacks to C3. Solvent effects and transition-state modeling optimize reaction pathways, reducing experimental trial-and-error .
Resolving Contradictions in Reaction Pathways
Q: How to address discrepancies between theoretical predictions (e.g., DFT) and experimental outcomes in functionalization reactions? A: Contradictions often arise from kinetic vs. thermodynamic control. For instance, bromination may favor C7 initially (kinetic product) but shift to C5 under prolonged reaction times. In situ monitoring via LC-MS and time-resolved XRD helps identify intermediates. Case studies on "halogen dance" phenomena in pyrrolopyrimidines demonstrate how temperature and catalysts alter regioselectivity .
Dual-Mechanism Drug Design
Q: What strategies enable the development of dual-acting compounds (e.g., 5-HT1A/SERT inhibitors) based on imidazo[1,2-c]pyrimidine scaffolds? A: Introduce pharmacophores like 3-(piperidin-3-yl)-1H-indole residues to balance affinity for multiple targets. Asymmetric synthesis of enantiomers (using chiral auxiliaries) is critical, as (+)- and (-)-forms often show divergent binding to 5-HT1A vs. SERT. Radioligand displacement assays and functional cAMP studies validate dual activity .
Halogen-Specific Reactivity and By-Product Formation
Q: How does the bromine substituent at C3 influence subsequent reactions, and how can unwanted by-products be mitigated? A: Bromine at C3 activates the core for cross-coupling (e.g., Suzuki-Miyaura) but may lead to dehalogenation under harsh conditions. Palladium catalysts with bulky ligands (e.g., XPhos) suppress β-hydride elimination. By-products like de-brominated imidazoles are minimized using microwave-assisted synthesis at controlled temperatures .
Thermal and Chemical Stability Considerations
Q: What precautions are necessary to ensure the stability of this compound during storage and handling? A: Store at ≤50°C in inert atmospheres (N2/Ar) to prevent decomposition. Avoid prolonged exposure to light or moisture, as the trifluoromethyl group may hydrolyze. Stability-indicating HPLC methods (e.g., C18 columns with UV detection at 254 nm) monitor degradation products .
Chirality and Pharmacological Impact
Q: How does chirality at the imidazo[1,2-c]pyrimidine core affect biological activity, and what synthetic methods ensure enantiopure production? A: Enantiomers exhibit distinct binding to chiral targets (e.g., 5-HT1A receptors). Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution achieves >99% ee. Pharmacokinetic studies in rodents reveal enantiomer-specific metabolic clearance rates, necessitating separate toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
